molecular formula C16H24NO2 B608473 1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)- CAS No. 1709021-07-7

1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-

Cat. No. B608473
M. Wt: 262.37
InChI Key: WQILVIJJDPSYPO-WIHSUSGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LAS-34823 is an alcohol metabolite.

Scientific Research Applications

Bronchodilatory and Anti-inflammatory Activity

1-Azoniabicyclo(2.2.2)octane derivatives have shown potential in the treatment of chronic obstructive pulmonary disease (COPD). A study by Yamashita et al. (2019) highlights the bronchodilatory and anti-inflammatory activities of these compounds. Specifically, a derivative named (R)-(-)-12 exhibited prolonged bronchodilatory activity and equal anti-inflammatory effects in mice, suggesting potential therapeutic benefits in COPD treatment.

Muscarinic Antagonists for COPD

Another study by Prat et al. (2009) discusses the development of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters, including 1-Azoniabicyclo(2.2.2)octane derivatives, as muscarinic antagonists. These compounds, particularly aclidinium bromide, show promise for inhaled treatment of COPD due to their potent antagonistic activity and minimal systemic exposure risk.

Chemical Reagent for Bromination

The compound has also been used as a chemical reagent in organic synthesis. Hajipour, Pourmousavi, and Ruoho (2006) Hajipour et al. (2006) examined 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide for the bromination of phenols, achieving good to excellent yields under mild conditions.

Application in Thioacetalization

In the field of organic chemistry, 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide was used by Pourmousavi and Hadavandkhani (2009) for thioacetalization of carbonyl compounds. This reagent offered an efficient and mild approach for protecting ketones under specific conditions.

Oxidation of Alcohols

The oxidation of alcohols to corresponding aldehydes and ketones using 1-Azoniabicyclo(2.2.2)octane derivatives has been a subject of study. Hajipour, Bagheri, and Ruoho (2005) Hajipour et al. (2005) demonstrated the effectiveness of 1-Butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate in this regard.

Electrophilic Fluorination

1-Azoniabicyclo(2.2.2)octane derivatives have also been explored as electrophilic fluorinating agents. Banks et al. (1997) Banks et al. (1997) discuss the use of bis(4-fluoro-1,4-diazoniabicyclo[2.2.2]oct-1-yl) derivatives for electrophilic fluorination, indicating a range of applications in organic synthesis.

properties

CAS RN

1709021-07-7

Product Name

1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-

Molecular Formula

C16H24NO2

Molecular Weight

262.37

IUPAC Name

(R)-3-hydroxy-1-(3-phenoxypropyl)quinuclidin-1-ium

InChI

InChI=1S/C16H24NO2/c18-16-13-17(10-7-14(16)8-11-17)9-4-12-19-15-5-2-1-3-6-15/h1-3,5-6,14,16,18H,4,7-13H2/q+1/t14?,16-,17?/m0/s1

InChI Key

WQILVIJJDPSYPO-WIHSUSGWSA-N

SMILES

O[C@H]1C[N+]2(CCCOC3=CC=CC=C3)CCC1CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LAS-34823;  LAS 34823;  LAS34823; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-
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1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-
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1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-
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1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-
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1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-
Reactant of Route 6
1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-

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